molecular formula C2H4NaO3S B1231928 Sodium ethenesulfonate CAS No. 3039-83-6

Sodium ethenesulfonate

Cat. No.: B1231928
CAS No.: 3039-83-6
M. Wt: 131.11 g/mol
InChI Key: WCBBLESOBVCMFC-UHFFFAOYSA-N
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Description

See also: Lyapolate Sodium (monomer of).

Scientific Research Applications

Photoluminescence and Thermal Properties

Sodium ethene-bis-nitrobenzenesulfonate shows potential in photoluminescence due to increased rigidity and conjugation effect in its aromatic system. Coordination interactions of metal atoms to ligands result in red-shifting of emission wavelength, suggesting applications in luminescent materials (Yu, Qian, & Wang, 2012).

Intermediate for Gemini Surfactant

2-[2-(2-Sulfo-ethylamino)-ethylamino]-ethanesulfonic sodium, an intermediate for Gemini surfactant, was synthesized from ethenesulfonic sodium. This process is suitable for industrialization, indicating the use of sodium ethenesulfonate in surfactant production (Xing Ya-cheng, 2007).

Organic Electronics and Biomaterial Coatings

Studies on poly(3,4-ethylenedioxythiophene) doped with this compound-related compounds reveal its application in organic electronics and biomaterial coatings. The incorporation of various counterions, including sodium-based ones, impacts the electrical properties and chemical stability of these materials, crucial for biomedical applications (Spanninga, Martin, & Chen, 2009).

Conducting Polymer in Electronic Devices

Sodium ions in poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) significantly influence its electrical and optical properties, and colloidal stability. This has implications for the use of this compound in the synthesis of conducting polymers for transparent and flexible electronic devices (Cho et al., 2018).

Thermally Curable Conductive Films

The copolymerization of sodium 4-styrenesulfonate and N-(methylol acrylamide) forms thermally curable copolymers with enhanced weather stability and water resistance. This finding suggests the application of this compound in developing conductive films with improved properties (Yin, Lee, & Chiu, 2011).

Thermoelectric Properties in Films

This compound derivatives are used to optimize the thermoelectric properties of poly(ethylene dioxythiophene):poly(styrenesulfonate) thin films, indicating its role in renewable energy generation from waste heat (Saxena et al., 2018).

Conductivity Enhancement of Conducting Films

Treatment with sodium-based salts, such as this compound, significantly enhances the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) films, crucial for applications in electronic devices (Xia & Ouyang, 2009).

Mechanism of Action

Colistimethate sodium is a prodrug; it is produced by the reaction of colistin with formaldehyde and sodium bisulfite, which leads to the addition of a sulfomethyl group to the primary amines of colistin .

Safety and Hazards

Sodium ethenesulfonate can cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Future Directions

The chemical evolution of MSA and its sodium salt aerosols during heterogeneous OH oxidation are the major processes controlling the chemical evolution of MSA and its sodium salt aerosols . This could be a potential area of future research.

Properties

{ "Design of the Synthesis Pathway": "Sodium ethenesulfonate can be synthesized by the reaction of ethenesulfonic acid with sodium hydroxide.", "Starting Materials": ["Ethenesulfonic acid", "Sodium hydroxide"], "Reaction": [ "Add ethenesulfonic acid to a reaction flask", "Slowly add sodium hydroxide to the reaction flask while stirring", "Heat the reaction mixture to 60-70°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated sodium ethenesulfonate", "Wash the product with cold water", "Dry the product in a desiccator" ] }

CAS No.

3039-83-6

Molecular Formula

C2H4NaO3S

Molecular Weight

131.11 g/mol

IUPAC Name

sodium;ethenesulfonate

InChI

InChI=1S/C2H4O3S.Na/c1-2-6(3,4)5;/h2H,1H2,(H,3,4,5);

InChI Key

WCBBLESOBVCMFC-UHFFFAOYSA-N

SMILES

C=CS(=O)(=O)[O-].[Na+]

Canonical SMILES

C=CS(=O)(=O)O.[Na]

3039-83-6
9002-97-5

physical_description

Liquid
10-30% Aqueous solution: Liquid;  [Sigma-Aldrich MSDS]

Pictograms

Irritant

Related CAS

9002-97-5

Synonyms

ethylenesulfonic acid polymer
lyapolate
lyapolate ammonium salt
lyapolate sodium
lyapolate sodium salt
poly(sodium vinyl sulfonate)
poly(vinyl sulfonic acid)
poly(vinylsulfonic acid)
polyethylene sulfonate
polyvinyl sulfonic potassium
polyvinylsulfonic acid
PVS acid
sodium apolate
U 9843
U-9843
U9843

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium ethenesulfonate
Reactant of Route 2
Sodium ethenesulfonate
Reactant of Route 3
Sodium ethenesulfonate
Reactant of Route 4
Sodium ethenesulfonate

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